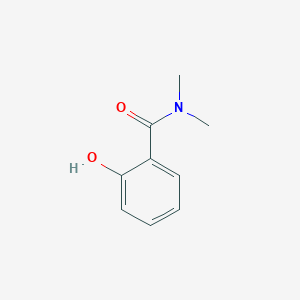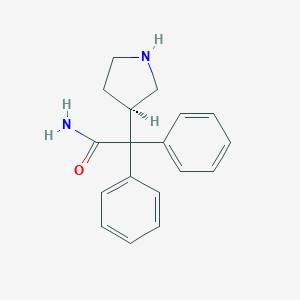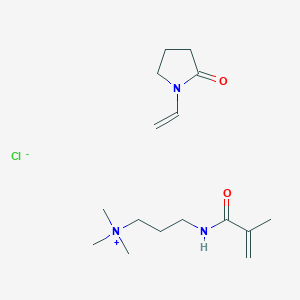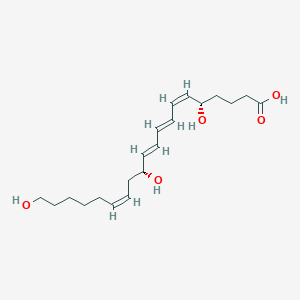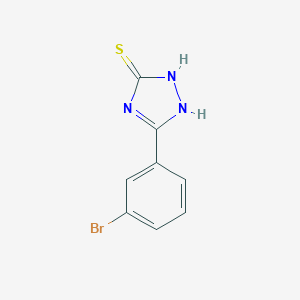![molecular formula C5H4N4O3 B162717 3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione CAS No. 136411-51-3](/img/structure/B162717.png)
3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione (AIPD) is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical structure and potential biological activities. AIPD is a fused ring system that contains both isoxazole and pyrimidine rings. The compound has been synthesized using various methods, and its potential applications in scientific research have been explored.
作用机制
The mechanism of action of 3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione is not fully understood. However, it has been suggested that the compound may exert its biological activities by inhibiting specific enzymes or receptors in the body. For example, 3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
生化和生理效应
3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione has been shown to exhibit various biochemical and physiological effects. For example, the compound has been reported to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione has also been shown to inhibit the growth of cancer cells and induce apoptosis.
实验室实验的优点和局限性
One of the advantages of using 3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione in scientific research is its unique chemical structure, which may provide opportunities for the development of novel therapeutic agents. However, the limitations of using 3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione in lab experiments include its low solubility in water and its potential toxicity.
未来方向
There are several future directions for the study of 3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione. One potential direction is the development of 3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione derivatives with improved solubility and reduced toxicity. Another direction is the investigation of the compound's potential use as a therapeutic agent for neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of 3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione and its potential applications in scientific research.
Conclusion
In conclusion, 3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical structure and potential biological activities. The compound has been synthesized using various methods, and its potential applications in scientific research have been explored. 3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione has been reported to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities, and has been investigated for its potential use as a therapeutic agent for neurological disorders. However, further studies are needed to fully understand the mechanism of action of 3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione and its potential applications in scientific research.
合成方法
3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione can be synthesized using different methods. One of the commonly used methods involves the reaction of 3-amino-5-nitroisoxazole with ethyl acetoacetate, followed by the reduction of the nitro group using hydrogen gas in the presence of a palladium catalyst. The resulting compound is then cyclized using ammonium acetate to yield 3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione.
科学研究应用
3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione has been extensively studied for its potential biological activities. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities. 3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione has also been investigated for its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease.
属性
CAS 编号 |
136411-51-3 |
|---|---|
产品名称 |
3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione |
分子式 |
C5H4N4O3 |
分子量 |
168.11 g/mol |
IUPAC 名称 |
3-amino-7H-[1,2]oxazolo[3,4-d]pyrimidine-4,6-dione |
InChI |
InChI=1S/C5H4N4O3/c6-2-1-3(9-12-2)7-5(11)8-4(1)10/h6H2,(H2,7,8,9,10,11) |
InChI 键 |
DZDPWLFNGQHJKO-UHFFFAOYSA-N |
手性 SMILES |
C12=C(ONC1=NC(=O)NC2=O)N |
SMILES |
C12=C(ON=C1NC(=O)NC2=O)N |
规范 SMILES |
C12=C(ONC1=NC(=O)NC2=O)N |
同义词 |
Isoxazolo[3,4-d]pyrimidine-4,6(1H,5H)-dione, 3-amino- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



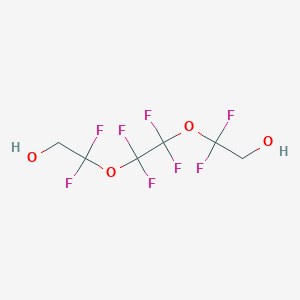
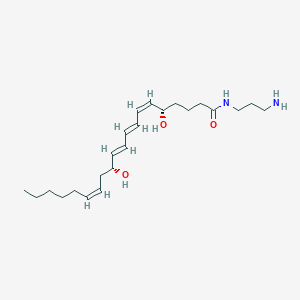
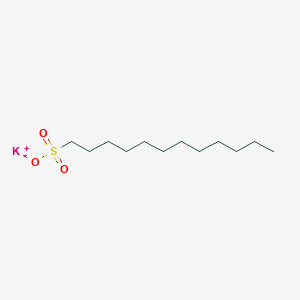
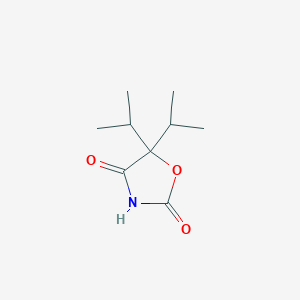
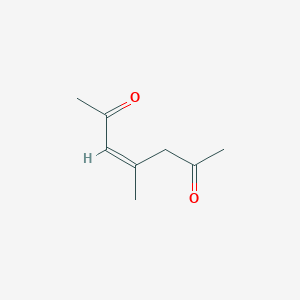

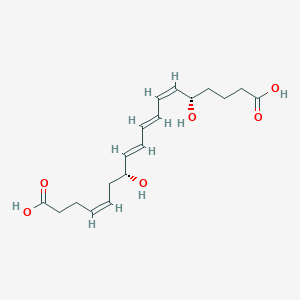
![(4aR,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-4-acetyloxy-3,5-dihydroxyoxan-2-yl]oxy-2,6a,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylic acid](/img/structure/B162651.png)
![1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B162652.png)
